BenchChemオンラインストアへようこそ!

3-(4-Acetamidophenyl)pyrazine 1-oxide

Medicinal Chemistry Synthetic Chemistry Prodrug Design

3-(4-Acetamidophenyl)pyrazine 1-oxide is a heterocyclic pyrazine N-oxide derivative with the molecular formula C₁₂H₁₁N₃O₂ and molecular weight 229.23 g/mol. The compound features a pyrazine ring bearing an N-oxide at the 1-position and a 4-acetamidophenyl substituent at the 3-position.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
Cat. No. B14068076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Acetamidophenyl)pyrazine 1-oxide
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=NC=C[N+](=C2)[O-]
InChIInChI=1S/C12H11N3O2/c1-9(16)14-11-4-2-10(3-5-11)12-8-15(17)7-6-13-12/h2-8H,1H3,(H,14,16)
InChIKeyKQUGGLNWAUPKIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Acetamidophenyl)pyrazine 1-oxide – Structural Identity and Procurement Classification


3-(4-Acetamidophenyl)pyrazine 1-oxide is a heterocyclic pyrazine N-oxide derivative with the molecular formula C₁₂H₁₁N₃O₂ and molecular weight 229.23 g/mol . The compound features a pyrazine ring bearing an N-oxide at the 1-position and a 4-acetamidophenyl substituent at the 3-position. As a pyrazine N-oxide, it belongs to a class of compounds known for altered electronic properties, distinct regiochemical reactivity, and potential utility as hypoxia-sensitive prodrugs or synthetic intermediates [1]. Critically, this compound must be carefully distinguished from its regioisomer Acetamide, N-(4-pyrazinylphenyl)-, N-oxide (CAS 101986-69-0), in which the N-oxide resides on the acetamide nitrogen rather than the pyrazine ring, leading to fundamentally different chemical and biological behaviour.

Why 3-(4-Acetamidophenyl)pyrazine 1-oxide Cannot Be Replaced by In-Class Analogs Without Quantitative Verification


Pyrazine derivatives bearing similar acetamidophenyl motifs cannot be treated as interchangeable procurement items. The position of the N-oxide functionality—whether on the pyrazine ring (1-oxide), on the acetamide nitrogen (N-oxide regioisomer), or absent altogether (parent pyrazine)—dictates the compound's regiochemical reactivity in nucleophilic substitution, deoxydative acetoxylation, and azidation reactions [1]. Furthermore, the N-oxide group confers hypoxia-selective reduction potential that is entirely absent in the non‑N‑oxide parent compound, N-(4-(pyrazin-2-yl)phenyl)acetamide (CAS 101986-68-9) [2]. Generic substitution without head‑to‑head data risks selecting a compound with incorrect regiochemical directing effects or nullified hypoxia‑dependent bioactivation, undermining both synthetic utility and pharmacological relevance.

Quantitative Differentiation Evidence for 3-(4-Acetamidophenyl)pyrazine 1-oxide Against Closest Analogs


Regioisomeric Identity: Pyrazine 1‑Oxide vs. Acetamide N‑Oxide

The target compound, 3-(4-acetamidophenyl)pyrazine 1-oxide, bears the N‑oxide on the pyrazine ring nitrogen. Its regioisomer, Acetamide, N-(4-pyrazinylphenyl)-, N-oxide (CAS 101986-69-0), carries the N‑oxide on the acetamide nitrogen . The pyrazine N-oxide configuration enables regiospecific nucleophilic substitution at the carbon α to the N-oxide function (position 2), a reactivity pattern not available to the acetamide N‑oxide regioisomer. Conversely, the acetamide N-oxide may exhibit distinct metabolic stability and hydrogen‑bonding capacity due to the hydroxylamine‑like structure [1]. Procurement of the correct regioisomer is therefore critical for any application relying on pyrazine‑ring‑directed reactivity.

Medicinal Chemistry Synthetic Chemistry Prodrug Design

Regioselective Deoxydative Acetoxylation: Synthetic Access to 2-Acetoxy-6-Substituted Pyrazines

3-Substituted pyrazine 1-oxides undergo deoxydative acetoxylation with acetic anhydride to yield predominantly 2-acetoxy-6-substituted pyrazines [1]. In the published study, 3-phenylpyrazine 1-oxide (the closest structurally characterised analog to the target compound) was converted to 2-acetoxy-6-phenylpyrazine as the major product. The non‑N‑oxide parent compound, 3-phenylpyrazine, does not participate in this transformation because the N-oxide is required to activate the ring toward nucleophilic attack and to serve as the leaving group. This reaction enables access to 2,6‑disubstituted pyrazine scaffolds that are inaccessible via direct electrophilic substitution of the parent heterocycle.

Synthetic Methodology Heterocyclic Chemistry Late-Stage Functionalization

Regiospecific Azidation: 3-Substituted Pyrazine 1-Oxides as Precursors to 2-Azido-3-Substituted Pyrazines

In a systematic study of pyrazine N-oxide reactivity, 3‑substituted pyrazine 1‑oxides were shown to undergo azidation with trimethylsilyl azide exclusively at the carbon α to the N‑oxide function (position 2), affording 2‑azido‑3‑substituted pyrazines [1]. In contrast, the corresponding non‑N‑oxide pyrazines and N‑oxides substituted at other positions (e.g., 2‑substituted) either did not react or gave different regioisomeric products. This regiospecificity is a direct consequence of the N‑oxide group's electron‑withdrawing and leaving‑group capability at the 1‑position. For the target compound, this predicts conversion to 2‑azido‑3‑(4‑acetamidophenyl)pyrazine, a potential click‑chemistry handle for bioconjugation or library diversification.

Click Chemistry Bioorthogonal Chemistry Nucleophilic Substitution

Physicochemical Differentiation: LogP and PSA Shift Induced by Pyrazine N‑Oxidation

N‑Oxidation of the pyrazine ring alters key physicochemical descriptors compared to the parent non‑N‑oxide compound. The regioisomeric acetamide N‑oxide (CAS 101986-69-0) has a reported calculated LogP of 2.2085 and polar surface area (PSA) of 83.77 Ų . By comparison, the non‑N‑oxide parent, N-(4-(pyrazin-2-yl)phenyl)acetamide (CAS 101986-68-9, C₁₂H₁₁N₃O, MW 213.24), has one fewer oxygen atom and is expected to exhibit lower PSA and higher LogP, resulting in greater membrane permeability but reduced aqueous solubility. The pyrazine 1‑oxide form introduces an additional hydrogen‑bond acceptor and a permanent dipole, shifting the molecule along the solubility–permeability continuum and potentially altering oral absorption and tissue distribution.

ADME Prediction Physicochemical Profiling Lead Optimisation

N‑Oxide Reduction Potential Enables Hypoxia‑Selective Bioactivation – Absent in Non‑N‑Oxide Analogs

Aromatic N‑oxides are established as prodrug moieties that undergo enzymatic one‑ or two‑electron reduction selectively under hypoxic conditions, regenerating the parent heterocycle with concomitant release of cytotoxic species [1]. This hypoxia‑selective bioactivation principle has been validated for quinoline N‑oxides, pyrazine N‑oxides, and related heteroaromatic N‑oxides. The non‑N‑oxide analog, N-(4-(pyrazin-2-yl)phenyl)acetamide (CAS 101986-68-9), lacks this redox‑sensitive functionality and therefore cannot exploit tumour hypoxia for selective activation. The redox potential for pyrazine 1‑oxides is tunable by substituent electronic effects, with electron‑withdrawing groups (such as the 4‑acetamidophenyl moiety) shifting the reduction potential to more positive (i.e., more readily reducible) values.

Hypoxia Targeting Prodrug Strategy Tumor Microenvironment

High‑Confidence Application Scenarios for 3-(4-Acetamidophenyl)pyrazine 1-oxide Based on Quantitative Differentiation Evidence


Synthesis of 2,6‑Difunctionalised Pyrazine Libraries via Deoxydative Acetoxylation

Researchers requiring 2‑acetoxy‑6‑(4‑acetamidophenyl)pyrazine as a key intermediate should procure 3-(4-acetamidophenyl)pyrazine 1-oxide specifically. The N‑oxide group enables deoxydative acetoxylation with acetic anhydride (with optional ZnBr₂/Et₃N for enhanced selectivity), yielding the 2‑acetoxy‑6‑substituted pyrazine that is inaccessible from the parent non‑N‑oxide compound . This transformation provides entry to a 2,6‑disubstituted pyrazine scaffold useful in kinase inhibitor and GPCR modulator programs.

Installation of Click‑Chemistry Handles via Regiospecific Azidation

For projects requiring bioconjugation or library diversification through copper‑catalysed azide‑alkyne cycloaddition (CuAAC), the 2‑azido‑3‑(4‑acetamidophenyl)pyrazine derivative can be accessed from the 1‑oxide using TMS‑N₃/diethylcarbamoyl chloride . This regiospecific transformation exploits the α‑carbon activation by the N‑oxide and is not feasible with the non‑N‑oxide pyrazine, making the 1‑oxide the necessary procurement choice for click‑chemistry‑enabled pyrazine scaffolds.

Hypoxia‑Selective Prodrug Design Leveraging the Pyrazine N‑Oxide Moiety

When designing compounds intended for selective activation in the hypoxic tumour microenvironment, 3-(4-acetamidophenyl)pyrazine 1-oxide offers a reducible N‑oxide handle that is absent in the parent pyrazine . Enzymatic reduction under low oxygen tension (pO₂ < 10 mmHg) regenerates the parent heterocycle, potentially releasing the active species selectively in hypoxic tissue. The non‑N‑oxide analog (CAS 101986-68-9) cannot exploit this mechanism, making the N‑oxide form mandatory for hypoxia‑dependent prodrug strategies.

Regioisomer‑Critical Screening Where Pyrazine‑Ring vs. Acetamide N‑Oxide Identity Must Be Verified

In any high‑throughput screening or SAR campaign where the position of the N‑oxide determines target engagement or metabolic fate, rigorous verification of regioisomeric identity is essential. 3-(4-Acetamidophenyl)pyrazine 1-oxide (pyrazine N‑oxide) must be procured distinctly from Acetamide, N-(4-pyrazinylphenyl)-, N-oxide (CAS 101986-69-0, acetamide N‑oxide), as the two regioisomers exhibit divergent hydrogen‑bonding capacity, metabolic stability, and synthetic reactivity . Experimental verification by ¹H/¹³C NMR or X‑ray crystallography is recommended upon receipt.

Quote Request

Request a Quote for 3-(4-Acetamidophenyl)pyrazine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.